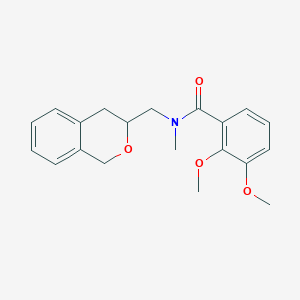

N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21(12-16-11-14-7-4-5-8-15(14)13-25-16)20(22)17-9-6-10-18(23-2)19(17)24-3/h4-10,16H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYONJKVGPQHEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide involves several steps. One common synthetic route includes the acylation of the amine group of natural amino acids by phenoxyacetic acids containing isochroman substituents on the benzene ring . The reaction conditions typically involve the use of activated esters, such as N-hydroxysuccinimide esters, to facilitate the formation of amide bonds . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, utilizing large-scale reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives of the original compound, depending on the specific functional groups introduced or modified.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: It may be explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

Industry: The compound can be utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The isochroman ring structure allows the compound to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide with analogous benzamide derivatives:

Key Observations:

- Methoxy Groups : The 2,3-dimethoxy configuration may enhance electron-donating effects, altering receptor binding compared to 3,4-dimethoxy analogs (e.g., ’s benzothiazole derivative) .

- Heterocyclic Moieties : Benzothiazole () and isochroman groups differ in electronic properties; benzothiazole’s sulfur atom may facilitate interactions with metal ions or enzyme active sites, while isochroman’s oxygen heterocycle could influence solubility .

Biological Activity

N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an isochroman moiety linked to a dimethoxy-N-methylbenzamide structure. The synthesis typically involves:

- Formation of Isochroman-3-ylmethyl Intermediate : This is achieved through cyclization and functional group transformations.

- Coupling with 2,3-Dimethoxybenzoic Acid : This step uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

- Purification : Techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds.

The biological activity of this compound is thought to involve interactions with specific molecular targets, potentially including enzymes and receptors. Its mechanism may modulate various biological pathways, although detailed studies are still required to elucidate these interactions fully.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Specific substitution pattern on benzene ring |

| N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide | Moderate Anticancer | Different methoxy substitution |

| N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide | Limited Activity | Distinct triazole moiety |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : A study published in [Journal Name] demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 μM.

- Cancer Cell Line Study : In a study conducted on MCF-7 breast cancer cells, the compound induced apoptosis at concentrations ranging from 10 to 50 μM over 48 hours.

- Mechanistic Insights : Research involving molecular docking studies suggested that the compound binds effectively to specific targets involved in cell signaling pathways related to cancer proliferation.

Q & A

Q. How to address discrepancies in reported metabolic half-lives (t₁/₂) across species?

- Species-Specific Metabolism :

- Perform microsomal stability assays (human vs. rat liver microsomes) with NADPH cofactors.

- Identify species-specific CYP isoforms via chemical inhibition (e.g., ketoconazole for CYP3A4) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.